molecular formula C21H20N2O4S B2696636 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide CAS No. 1797143-00-0

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2696636
CAS No.: 1797143-00-0
M. Wt: 396.46
InChI Key: BEWBMNBYXQIBPR-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound that features a thiophene ring, a hydroxyphenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyphenyl and methoxyphenyl groups. The final step usually involves the formation of the oxalamide linkage under controlled conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the oxalamide moiety would produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-17-10-6-5-9-16(17)23-21(26)20(25)22-13-15-11-12-18(28-15)19(24)14-7-3-2-4-8-14/h2-12,19,24H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWBMNBYXQIBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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